molecular formula C9H11Cl2N3 B1456368 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride CAS No. 1258504-40-3

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride

Numéro de catalogue: B1456368
Numéro CAS: 1258504-40-3
Poids moléculaire: 232.11 g/mol
Clé InChI: VEQFVNJZXCTOAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride (CAS: 1258504-40-3) is a heterocyclic amine derivative with a molecular formula of C₉H₁₁Cl₂N₃ and a molecular weight of 234.11 g/mol . The compound features a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 5 and an ethylamine side chain at position 3, protonated as a hydrochloride salt.

Propriétés

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQFVNJZXCTOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258504-40-3
Record name 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Biochimique

Biochemical Properties

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with several key enzymes, including receptor tyrosine kinases such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration and invasion abilities of certain cancer cell lines, such as 4T1 cells. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms hydrogen bonds and other non-covalent interactions with the active sites of target enzymes, leading to their inhibition. This inhibition disrupts the phosphorylation events necessary for signal transduction, ultimately affecting cellular responses such as proliferation and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard storage conditions, but it may degrade upon prolonged exposure to light and moisture. Long-term studies have shown that its inhibitory effects on cellular function can persist for extended periods, although the degree of inhibition may decrease over time due to degradation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolites may retain some biological activity or be further processed for excretion

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.

Subcellular Localization

Within cells, this compound exhibits specific subcellular localization patterns. The compound is often found in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its activity and function in those compartments.

Activité Biologique

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride, with the CAS number 1258504-40-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory and cytotoxic properties, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10ClN3HClC_9H_{10}ClN_3\cdot HCl, with a molecular weight of approximately 215.65 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core which is significant in determining its biological activity.

Anti-inflammatory Activity

Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine structure exhibit anti-inflammatory effects. A study highlighted that several analogues demonstrated oral anti-inflammatory activity in models such as the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis in rats. These compounds inhibited the production of prostaglandins and leukotrienes, although they did not significantly inhibit cyclooxygenase or lipoxygenase enzymes in vitro .

Table 1: Summary of Anti-inflammatory Studies

CompoundModel UsedInhibition TypeResults
Pyrrolo derivative ARPAR modelProstaglandin productionSignificant inhibition observed
Pyrrolo derivative BAdjuvant arthritisLeukotriene productionModerate inhibition noted

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown dose-dependent cytotoxicity against human adenocarcinoma cell lines including LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast). The IC50 values for these cell lines were found to be significantly lower than those for control drugs like cisplatin and doxorubicin, indicating a promising anticancer potential .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison Drug (IC50 µM)
LoVo15Cisplatin (10)
SK-OV-320Doxorubicin (25)
MCF-7185-Fluorouracil (30)

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo derivatives. Modifications at specific positions on the pyrrolo ring have been linked to enhanced activity. For example, substituents at the 5-position generally increase anti-inflammatory potency while maintaining low cytotoxicity towards normal cells. The presence of halogens such as chlorine has been noted to enhance binding affinity to target proteins involved in inflammatory pathways .

Case Studies

  • Case Study on Anti-inflammatory Activity : A series of compounds based on the pyrrolo framework were tested in an adjuvant-induced arthritis model. The most potent compound reduced joint swelling by over 50% compared to untreated controls.
  • Case Study on Cytotoxicity : In a comparative study against standard chemotherapeutics, this compound showed superior efficacy against colon cancer cells, suggesting its potential as a lead compound for further development.

Applications De Recherche Scientifique

Anticancer Research

One of the primary applications of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is in the development of anticancer agents. Research indicates that derivatives of pyrrolopyridines exhibit significant activity against various cancer cell lines. For instance, compounds containing this moiety have been studied for their ability to inhibit specific kinases involved in cancer progression.

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.4
Compound BLung Cancer3.2
Compound CColorectal Cancer6.8

Neurological Disorders

Another promising application is in the treatment of neurological disorders. The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These studies suggest that the compound may inhibit neuroinflammation and promote neuronal survival.

Case Study: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers demonstrated that this compound significantly reduced markers of oxidative stress in neuronal cultures exposed to toxic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

Applications in Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the synthesis of functional materials and polymers. Its unique chemical structure allows for modifications that can lead to materials with specific properties such as enhanced conductivity or thermal stability.

Synthesis of Functional Polymers

Researchers are exploring the incorporation of pyrrolopyridine derivatives into polymer matrices to create materials with enhanced mechanical properties and thermal resistance. Preliminary results show promise for applications in electronics and coatings.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in halogen substitution, core heterocycle, and side-chain modifications. Below is a detailed comparison:

Halogen-Substituted Analogs

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN₃
  • Molecular Weight : 215.66 g/mol
  • Key Differences : Replaces chlorine with fluorine at position 3. Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity compared to chlorine. This analog has a PubChem CID of 145866897 and is used in similar pharmacological contexts .
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride
  • Molecular Formula : C₂₄H₂₂Cl₂F₃N₅
  • Molecular Weight : 532.37 g/mol
  • Key Differences : Incorporates a trifluoromethylpyridine moiety and extended side chain. This derivative, studied for its crystalline properties, shows enhanced binding to kinase targets due to hydrophobic interactions from the trifluoromethyl group .

Core Heterocycle Variants

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₃
  • Molecular Weight : 241.12 g/mol
  • Key Differences : Shifts the fused pyrrole ring from the [2,3-b] to [2,3-c] position, altering electronic distribution. This variant (CAS: 2138337-33-2) is less studied but may exhibit distinct receptor affinity due to steric effects .
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₆H₁₅Cl₂N₃
  • Molecular Weight : 328.22 g/mol
  • Key Differences: Replaces the pyrrolopyridine core with an indole ring substituted with pyridin-3-yl.

Pharmacologically Active Derivatives

Pexidartinib Hydrochloride (Turalio®)
  • Molecular Formula : C₂₀H₁₉ClF₃N₅
  • Molecular Weight : 450.85 g/mol
  • Key Differences: A clinically approved tyrosine kinase inhibitor for tenosynovial giant cell tumor (TGCT). It retains the 5-chloro-pyrrolo[2,3-b]pyridine core but adds a trifluoromethylpyridine-methylamine side chain, improving CSF1R inhibition (IC₅₀ = 20 nM) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Relevance
2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride C₉H₁₁Cl₂N₃ 234.11 Pyrrolo[2,3-b]pyridine 5-Cl, 3-ethylamine Kinase inhibitor scaffold
2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride C₉H₁₁ClFN₃ 215.66 Pyrrolo[2,3-b]pyridine 5-F, 3-ethylamine Enhanced metabolic stability
Pexidartinib hydrochloride C₂₀H₁₉ClF₃N₅ 450.85 Pyrrolo[2,3-b]pyridine 5-Cl, trifluoromethylpyridine sidechain Approved CSF1R inhibitor (TGCT)
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethanamine hydrochloride C₁₆H₁₅Cl₂N₃ 328.22 Indole 5-Cl, pyridin-3-yl, 3-ethylamine DNA intercalation candidate

Research Findings and Mechanistic Insights

  • Halogen Effects : Chlorine at position 5 increases lipophilicity and membrane permeability compared to fluorine, as seen in the 5-fluoro analog’s lower molecular weight and altered pharmacokinetics .
  • Core Modifications : Indole-based analogs (e.g., ) show broader π-systems, favoring interactions with aromatic residues in enzyme active sites, while pyrrolo[2,3-c]pyridine variants may exhibit reduced solubility.
  • Pharmacological Derivatives : Pexidartinib’s clinical success underscores the importance of side-chain optimization for target specificity, a strategy applicable to the parent compound .

Méthodes De Préparation

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with suitable boronic acids under Suzuki conditions using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in dioxane/water mixtures at elevated temperatures (80 °C to reflux) for 1–16 hours.

Step Reagents/Conditions Purpose
Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C Formation of aryl-substituted pyrrolo[2,3-b]pyridine intermediate

Selective Halogenation (Chlorination)

Selective halogenation at the 5-position of the pyrrolo[2,3-b]pyridine ring is a critical step. Chlorination is achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature conditions (0 °C to room temperature) in organic solvents like chloroform or dichloromethane. The reaction time varies from 10 minutes to 1 hour depending on reagent and conditions.

Step Reagents/Conditions Purpose
Chlorination Cl2 gas or NCS, CHCl3 or DCM, 0–25 °C, 10–60 min Introduction of chlorine at 5-position

Introduction of Ethanamine Side Chain

The ethanamine group is introduced at the 3-position of the pyrrolo[2,3-b]pyridine ring, often through nucleophilic substitution or reductive amination on a suitable intermediate bearing a leaving group or aldehyde functionality at the 3-position. For example, reductive amination using ethanamine and reducing agents like sodium triacetoxyborohydride can be employed.

Alternatively, coupling reactions with 3-bromo intermediates followed by amination and subsequent deprotection steps are used. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or methanol for improved stability and purification.

Step Reagents/Conditions Purpose
Reductive Amination Ethanamine, sodium triacetoxyborohydride, suitable solvent (e.g., DCM) Introduction of ethanamine side chain
Salt Formation HCl in dioxane or methanol Formation of hydrochloride salt

Purification and Isolation

The final product is isolated typically by filtration after acidification, followed by washing with solvents such as ethyl acetate and drying. Ion-exchange resins may also be used to purify the amine hydrochloride salt.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, boronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C Pyrrolo[2,3-b]pyridine intermediate
2 Selective Chlorination Cl2 or NCS, chloroform/DCM, 0–25 °C, 10–60 min 5-chloro-substituted pyrrolo[2,3-b]pyridine
3 Reductive Amination Ethanamine, NaBH(OAc)3, suitable solvent Introduction of ethanamine side chain
4 Salt Formation HCl in dioxane or methanol Ethanamine hydrochloride salt
5 Purification Filtration, washing, drying Pure this compound

Research Findings and Optimization Notes

  • The Suzuki coupling step is well-established and allows for versatile substitution patterns on the pyrrolo[2,3-b]pyridine core, enabling structural diversification.
  • Chlorination is highly selective at the 5-position under mild conditions, minimizing side reactions.
  • Reductive amination provides a mild and efficient method for introducing the ethanamine moiety, with sodium triacetoxyborohydride offering good chemoselectivity and yields.
  • Formation of the hydrochloride salt enhances compound stability, solubility, and ease of handling, which is important for downstream pharmaceutical applications.
  • Ion exchange resin purification can be employed to remove impurities and obtain high-purity product suitable for research use.

Q & A

Q. How can the purity and structural integrity of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride be verified in a research setting?

Methodological Answer:

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm purity >95% (commonly reported for related pyrrolopyridine derivatives) .
  • Structural Confirmation :
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra to reference data for pyrrolopyridine analogs (e.g., Pexidartinib derivatives) .
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C9_9H11_{11}Cl2_2N3_3: 248.02; observed: 248.03) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Solid Form : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .
  • Solution Stability : Prepare stock solutions in anhydrous DMSO (83 mg/mL) and aliquot to avoid freeze-thaw cycles; stable for ≤2 months at -20°C .

Q. What solvent systems are compatible for in vitro dissolution of this hydrochloride salt?

Methodological Answer:

  • Primary Solvent : DMSO (≥20.9 mg/mL solubility) for cellular assays .
  • Alternatives : Aqueous buffers (pH 4–6) with 0.1% Tween-80 for in vitro studies; avoid water/ethanol due to poor solubility .

Advanced Research Questions

Q. How to design dose-response experiments to assess kinase inhibitory activity?

Methodological Answer:

  • Assay Setup :
    • Use recombinant kinase domains (e.g., CSF1R, KIT) in cell-free assays with ATP concentrations near Km values .
    • Test concentrations from 1 nM to 10 µM; include staurosporine as a positive control .
  • Data Analysis : Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism). For reference, Pexidartinib analogs show IC50_{50} values of 10–160 nM against CSF1R/KIT .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Variables to Control :
    • Purity : Re-test compound purity if IC50_{50} deviates >2-fold from literature (e.g., >98% vs. 95% purity impacts activity) .
    • Cell Lines : Use isogenic cell models (e.g., Ba/F3 cells expressing CSF1R mutants) to isolate target effects .
    • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM ATP for CSF1R assays) to minimize variability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics :
    • Administer 10–50 mg/kg orally to BALB/c mice; collect plasma at 0.5, 2, 6, and 24 h post-dose for LC-MS/MS analysis .
  • Efficacy Models :
    • Glioblastoma : Orthotopic xenografts (U87-MG cells) with bioluminescence monitoring .
    • Autoimmune Disease : Collagen-induced arthritis (CIA) models to assess CSF1R-dependent macrophage depletion .

Q. How to perform structure-activity relationship (SAR) studies focusing on the ethanamine moiety?

Methodological Answer:

  • Modification Strategies :
    • Substituent Variation : Synthesize analogs with methyl, cyclopropyl, or trifluoromethyl groups at the ethanamine position .
    • Bioisosteric Replacement : Replace the amine with guanidine or azetidine to assess charge/pH sensitivity .
  • Testing Pipeline :
    • Screen analogs against CSF1R/KIT in kinase assays.
    • Prioritize candidates with ≥10-fold selectivity over FLT3 (e.g., Pexidartinib: IC50_{50} = 20 nM for CSF1R vs. 160 nM for FLT3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.